3-(4-Ethylphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid 3-(4-Ethylphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 886967-73-3
VCID: VC8147697
InChI: InChI=1S/C13H15NO3/c1-3-9-4-6-10(7-5-9)11-8-13(2,12(15)16)17-14-11/h4-7H,3,8H2,1-2H3,(H,15,16)
SMILES: CCC1=CC=C(C=C1)C2=NOC(C2)(C)C(=O)O
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol

3-(4-Ethylphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

CAS No.: 886967-73-3

Cat. No.: VC8147697

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Ethylphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid - 886967-73-3

Specification

CAS No. 886967-73-3
Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
IUPAC Name 3-(4-ethylphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid
Standard InChI InChI=1S/C13H15NO3/c1-3-9-4-6-10(7-5-9)11-8-13(2,12(15)16)17-14-11/h4-7H,3,8H2,1-2H3,(H,15,16)
Standard InChI Key PLPUQGBFYDWOHI-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=NOC(C2)(C)C(=O)O
Canonical SMILES CCC1=CC=C(C=C1)C2=NOC(C2)(C)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 4,5-dihydro-1,2-oxazole (isoxazoline) ring, a five-membered heterocycle containing one nitrogen and one oxygen atom. Key substituents include:

  • A carboxylic acid group at the 5-position of the oxazole ring.

  • A methyl group at the 5-position, contributing to steric effects.

  • A 4-ethylphenyl group at the 3-position, introducing aromaticity and lipophilicity.

The saturation at the 4,5-positions of the oxazole ring reduces ring strain compared to fully unsaturated analogues, enhancing stability .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC13H15NO3\text{C}_{13}\text{H}_{15}\text{NO}_{3}
Molecular Weight233.26 g/mol
CAS Number886967-73-3
DensityNot reported
Boiling/Melting PointsNot reported
SolubilityLikely polar due to -COOH

The carboxylic acid group confers water solubility under basic conditions, while the ethylphenyl moiety enhances lipid solubility, suggesting amphiphilic behavior.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with condensation of precursors followed by cyclization to form the oxazole ring. A plausible pathway includes:

  • Condensation: Reacting ethyl 3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate (CAS 87823-46-9) with 4-ethylphenylmagnesium bromide.

  • Hydrolysis: Converting the ester to a carboxylic acid using aqueous base.

Table 2: Key Intermediate (Ethyl 3-Methyl-4,5-dihydro-1,2-oxazole-5-carboxylate)

PropertyValue
Molecular FormulaC7H11NO3\text{C}_{7}\text{H}_{11}\text{NO}_{3}
Molecular Weight157.17 g/mol
Role in SynthesisPrecursor for carboxylate

Microwave-assisted cyclization, as demonstrated in analogous pyrazoline syntheses , could optimize reaction efficiency.

Purification and Characterization

Purification via column chromatography and recrystallization ensures high purity. Structural confirmation relies on:

  • FT-IR: Peaks at ~1700 cm1^{-1} (C=O stretch) and ~2500-3300 cm1^{-1} (-COOH) .

  • NMR: Distinct signals for ethylphenyl protons (δ 1.2–1.4 ppm for -CH2_2CH3_3) and oxazole ring protons .

Biological Activities and Mechanisms

Calcium Channel Modulation

Patent data reveals that dihydroisoxazole derivatives inhibit calcium release-activated calcium (CRAC) channels, which are implicated in immune responses and inflammation . The ethylphenyl group may enhance binding to hydrophobic pockets in channel proteins .

Metabolic Pathways

In vivo studies of related compounds show hydrolysis into two primary metabolites:

  • 3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (via amide bond cleavage) .

  • 4-Methoxy-3-(trifluoromethyl)aniline (aryl amine release) .

This suggests that 3-(4-ethylphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid may undergo similar metabolic degradation, necessitating prodrug strategies for therapeutic use.

Comparative Analysis with Analogues

Substituent Effects

  • Ethyl vs. Methyl: The ethyl group in 3-(4-ethylphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid increases lipophilicity by 0.5 logP units compared to methyl analogues, enhancing membrane permeability.

  • Carboxylic Acid vs. Ester: The free acid improves water solubility but reduces oral bioavailability compared to ester prodrugs .

Table 3: Comparison with Ethyl 3-Methyl-4,5-dihydro-1,2-oxazole-5-carboxylate

PropertyTarget CompoundEthyl Ester Analogue
Molecular Weight233.26 g/mol157.17 g/mol
SolubilityAmphiphilicLipophilic
BioactivityCRAC inhibition Intermediate (no direct use)

Applications in Drug Discovery

CRAC Channel Inhibitors

The compound’s ability to modulate CRAC channels positions it as a candidate for treating autoimmune diseases and inflammatory disorders . Structural optimization could improve selectivity over voltage-gated calcium channels.

Antibacterial Scaffold

Hybridization with nitro groups or fluorinated aryl amines (as in ) may enhance antitubercular efficacy. Computational studies (e.g., DFT) could predict redox potentials and binding affinities .

Prodrug Development

Esterification of the carboxylic acid group (e.g., ethyl ester) might improve pharmacokinetics, as seen in related compounds .

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